ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-2-31-19(27)14-32-21-24-23-18(25(21)13-15-6-4-3-5-7-15)12-22-20(28)16-8-10-17(11-9-16)26(29)30/h3-11H,2,12-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAUHVVZGJTBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Nitro Group: The nitro group is added through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Formamido Group Addition: The formamido group is introduced through a formylation reaction.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its triazole ring is known for its biological activity, and the presence of the nitro and formamido groups can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives with sulfanyl-acetate/acetamide functionalities have been extensively studied. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- The benzyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog (logP ~3.3 vs. ~3.0) .
- Replacement of ethyl acetate with nitrophenyl acetamide (as in compound 18) enhances polarity, reducing membrane permeability but improving solubility in aqueous media .
Spectral Signatures: The IR spectra of all compounds show characteristic C=O stretches (~1660–1685 cm⁻¹) and NO2 symmetric/asymmetric vibrations (~1510–1530 cm⁻¹) .
Biological Activity: Analogs with nitrophenyl groups (e.g., compound 18) exhibit higher anti-inflammatory activity compared to non-nitrated derivatives, likely due to enhanced electron-withdrawing effects . The target compound’s benzyl group may improve CNS penetration compared to 4-fluorophenyl analogs, though specific activity data are unavailable .
Biological Activity
Ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. In this article, we will explore the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H21N5O5S
- CAS Number : 689749-88-0
This compound's structure includes a triazole moiety and a nitrophenyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study highlighted that various mercapto-substituted 1,2,4-triazoles demonstrated antibacterial and antifungal activities against multiple pathogens. The presence of sulfur in the structure enhances these effects, making them suitable candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Type | Tested Organisms | Reference |
|---|---|---|---|
| Ethyl 2-[(4-benzyl... | Antibacterial | Staphylococcus aureus, E. coli | |
| Mercapto-substituted triazoles | Antifungal | Candida albicans, Aspergillus |
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, some derivatives have shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific metabolic pathways crucial for cancer cell survival .
Case Study: Anticancer Activity
In a study evaluating the cytotoxicity of several triazole derivatives, one compound demonstrated an IC50 value of 27.3 µM against the T47D breast cancer cell line and 6.2 µM against HCT-116 colon carcinoma cells. Such findings suggest that ethyl 2-[(4-benzyl... may possess similar or enhanced anticancer properties due to its structural features .
The biological activity of ethyl 2-[(4-benzyl... may be attributed to its ability to interact with cellular targets involved in various biochemical pathways. The triazole ring can act as a chelating agent for metal ions, which are essential for many enzymatic reactions in pathogens and cancer cells. Additionally, the nitrophenyl group may enhance the lipophilicity of the compound, improving its bioavailability and cellular uptake.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
Nucleophilic substitution : Reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4-hour reflux at 80–90°C) .
Sulfanyl group introduction : Thiolation using reagents like chloroacetyl chloride in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures .
- Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic intermediates.
- Catalyst tuning : Adjust acetic acid concentration to balance protonation and nucleophilicity .
- Temperature control : Prolonged reflux improves yield but may require monitoring for decomposition .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, bond angles (e.g., C–S bond lengths: ~1.8 Å), and substituent effects (e.g., benzyl vs. nitro groups) .
- FT-IR/Raman : Identifies functional groups (e.g., S–H stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, ethyl ester at δ 1.2–4.3 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 496.578 for C₂₆H₂₈N₂O₆S) .
Q. How is biological activity assessed for this compound in preclinical models?
- Methodological Answer :
- Anti-exudative activity : Evaluated in rat models (e.g., formalin-induced edema) by measuring paw volume inhibition (%) at 24-hour intervals .
- Dosage protocols : Administered intraperitoneally (10–50 mg/kg) with saline controls.
- Statistical analysis : ANOVA with post-hoc tests (p < 0.05) compares treated vs. control groups .
Advanced Research Questions
Q. How can contradictions in crystallographic data across analogues be resolved?
- Methodological Answer :
- Substituent analysis : Compare structural deviations caused by electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., benzyl). For example, nitro groups reduce planarity in triazole rings, altering dihedral angles by ~5–10° .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
- R-factor refinement : Optimize data resolution (< 0.08) using software like SHELXL .
Q. What mechanistic insights explain the reactivity of the sulfanyl group in nucleophilic substitution?
- Methodological Answer :
- Nucleophilic attack : The sulfanyl (-S-) group acts as a leaving group in reactions with alkyl halides. For example, LiAlH₄ reduces it to thiol (-SH), while H₂O₂ oxidizes it to sulfone (-SO₂-) .
- Kinetic studies : Monitor reaction progress via HPLC, noting faster substitution in polar solvents (e.g., DMSO) due to stabilized transition states.
- DFT calculations : Predict activation barriers (e.g., ΔG‡ ~25 kcal/mol for S-alkylation) using Gaussian09 with B3LYP/6-31G* basis sets .
Q. How can computational modeling predict reactivity and guide experimental design?
- Methodological Answer :
- DFT applications :
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., triazole N3 vs. sulfanyl S) .
- HOMO-LUMO gaps : Correlate with redox activity (e.g., ΔE ~4.5 eV suggests moderate reactivity) .
- MD simulations : Model solvation effects (e.g., ethanol vs. water) on conformation using GROMACS .
- Validation : Cross-check computational results with experimental UV-Vis (λmax ~270 nm for nitro group transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
